Alloferon 2 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

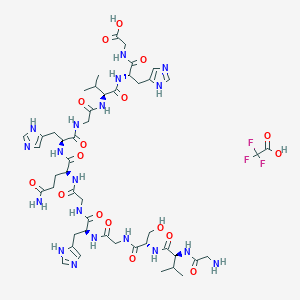

Alloferon 2 Trifluoroacetate is a synthetic peptide derived from alloferon, a naturally occurring immunomodulatory antimicrobial peptide. Alloferon peptides are known for their broad-spectrum antimicrobial activity and low risk of inducing resistance, making them potential alternatives to traditional antibiotics . This compound has shown promise in enhancing natural killer cell cytotoxicity and stimulating interferon synthesis, contributing to its antiviral and antitumor activities .

Vorbereitungsmethoden

The synthesis of Alloferon 2 Trifluoroacetate involves fragment condensation in solution or on the Merrifield resin. The solid-phase synthesis method is preferred due to its higher yield and efficiency . The process includes the following steps:

Fragment Condensation: The peptide fragments are synthesized and then combined in solution or on a solid support.

Solid-Phase Synthesis: The peptide is assembled on a resin, allowing for easier purification and higher yield.

Trifluoroacetate Addition: The final peptide is treated with trifluoroacetic acid to form the trifluoroacetate salt.

Analyse Chemischer Reaktionen

Alloferon 2 Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability and activity.

Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s activity.

Substitution: Substitution reactions can modify specific amino acids within the peptide, affecting its properties and interactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Wissenschaftliche Forschungsanwendungen

Alloferon 2 Trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating immune responses and enhancing natural killer cell activity.

Medicine: Explored as a potential therapeutic agent for treating viral infections, cancer, and other diseases.

Industry: Utilized in the development of new antimicrobial agents and immunomodulatory therapies.

Wirkmechanismus

Alloferon 2 Trifluoroacetate exerts its effects through several mechanisms:

Enhancement of Natural Killer Cell Activity: The peptide enhances the cytotoxic activity of natural killer cells, contributing to its antiviral and antitumor effects.

Stimulation of Interferon Synthesis: It stimulates the production of interferons, which play a crucial role in the immune response against viral infections.

Regulation of Inflammatory Mediators: This compound modulates the expression of pro-inflammatory and anti-inflammatory cytokines, maintaining immune balance.

Vergleich Mit ähnlichen Verbindungen

Alloferon 2 Trifluoroacetate is unique compared to other similar compounds due to its specific sequence and modifications. Similar compounds include:

Alloferon 1: Another alloferon peptide with similar immunomodulatory properties.

Influenza Virus B Haemagglutinin Precursors: Share structural similarities with alloferon peptides.

Bovine Prion Protein I and II: Functionally relevant proteins with comparable sequences.

Sarcophaga Peregrina Antifungal Protein: Another peptide with antimicrobial properties.

These compounds share some functional similarities but differ in their specific sequences and modifications, contributing to their unique properties and applications.

Eigenschaften

Molekularformel |

C48H70F3N19O17 |

|---|---|

Molekulargewicht |

1242.2 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)/t27-,28-,29-,30-,31-,38-,39-;/m0./s1 |

InChI-Schlüssel |

OBMWXSWSUDGNEP-UPCBDNKMSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.